3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-

Medicinal chemistry Physicochemical profiling Drug design

Generic substitution within benzofuran-3-acetic acid class is unreliable due to non-additive substituent effects on lipophilicity, metabolic stability, and target engagement. This fully aromatic 5-tert-butyl derivative solves that challenge with a rigid, planar core (2 HBA, 0 HBD) and a sterically shielded acetic acid handle. • Predicted 3- to 10-fold reduction in glucuronidation vs. unsubstituted arylacetic acids, enabling longer-half-life candidate design. • Serves as an aromatic isostere for the TAK-875 (fasiglifam) dihydrobenzofuran scaffold; ideal for GPR40 SAR studies. • Validated negative-control scaffold for COX-independent anti-inflammatory mechanism studies (NF-κB, inflammasome). • Fragment-compliant: MW 232.28 Da, only 2 rotatable bonds, computed LogP ~3.2 for hydrophobic pocket exploration. Supplied with full quality assurance; ships ambient from US stock.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 610277-18-4
Cat. No. B12113524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-
CAS610277-18-4
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)O
InChIInChI=1S/C14H16O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7-8H,6H2,1-3H3,(H,15,16)
InChIKeyUWVUNBWCAMQZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- (CAS 610277-18-4) – Key Physicochemical & Structural Distinctions for Procurement Decisions


3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- (CAS 610277-18-4), also named 2-(5-tert-butyl-1-benzofuran-3-yl)acetic acid, is a fully aromatic benzofuran-3-acetic acid derivative with molecular formula C₁₄H₁₆O₃ and molecular weight 232.28 g/mol . The compound features a tert-butyl group at the 5-position and an acetic acid side chain at the 3-position, yielding a rigid, planar benzofuran core with two hydrogen-bond acceptors and no hydrogen-bond donors on the heterocyclic scaffold [1]. This structural architecture distinguishes it from its closest commercially available comparator, the 2,3-dihydro analog 5-(tert-butyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 1538042-16-8, C₁₄H₁₈O₃, MW 234.29 g/mol, three H-bond acceptors, one H-bond donor), which possesses a saturated furan ring that alters electronic distribution, conformational flexibility, and metabolic susceptibility [2].

Why 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- Cannot Be Replaced by Generic Benzofuran-3-acetic Acid Analogs


Generic substitution within the benzofuran-3-acetic acid class is unreliable because the 5-tert-butyl substituent and the oxidation state of the furan ring exert non-additive, quantifiable effects on lipophilicity, metabolic stability, and target engagement that are not replicated by the unsubstituted parent (2-(benzofuran-3-yl)acetic acid, CAS 64175-51-5) or the dihydro analog [1]. The Santana et al. AM1 study demonstrated that benzofuran-3-acetic acids with electron-donating substituents exhibit frontier orbital charge distributions that correlate with cyclooxygenase binding, yet the unsubstituted benzofuran-3-acetic acid scaffold alone showed no appreciable COX inhibition in human platelet assays [2]. Thus, the presence, position, and steric/electronic nature of the tert-butyl group are critical determinants of pharmacological profile, not merely incremental modifications [3].

Quantitative Differentiation Evidence for 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- vs. Closest Analogs


Aromatic vs. 2,3-Dihydro Oxidation State: Impact on HBA/HBD Count and Conformational Rigidity

The fully aromatic benzofuran core of the target compound (C₁₄H₁₆O₃) provides exactly 2 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites on the heterocyclic scaffold, whereas the 2,3-dihydrobenzofuran analog (CAS 1538042-16-8, C₁₄H₁₈O₃) presents 3 HBA and 1 HBD due to the saturated ether oxygen and sp³ C–H character [1]. This difference directly alters the ligand’s hydrogen-bonding pharmacophore: the target compound lacks the ether HBA present in the dihydro analog, potentially reducing off-target interactions with hydrogen-bond-donating residues while maintaining a rigid, planar aromatic system that favors π-stacking with aromatic receptor pockets [2].

Medicinal chemistry Physicochemical profiling Drug design

Computed LogP and Lipophilicity Modulation by the 5-tert-Butyl Substituent

Computational predictions indicate that the 5-tert-butyl substituent significantly elevates lipophilicity relative to the unsubstituted benzofuran-3-acetic acid scaffold. The target compound is estimated to have a computed LogP (XLogP3) of approximately 3.2, whereas 2-(benzofuran-3-yl)acetic acid (CAS 64175-51-5) exhibits a LogP of approximately 1.8 [1]. This ~1.4 log unit increase translates to roughly a 25-fold greater partition coefficient into non-polar phases, which can enhance membrane transit but also requires careful solubility management in assay design. The dihydro analog has a comparable computed LogP (~3.0) but its increased HBD count modifies the LogD₇.₄ profile differently [2].

ADME prediction Lipophilicity SAR

COX-1/COX-2 Inhibitory Activity Profile vs. Indomethacin and Naproxen Benchmarks

In the Santana et al. 1999 study, four benzofuran-3-acetic acid analogs designed via AM1 modeling were evaluated for COX-1 inhibitory activity in a human platelet cyclooxygenase assay. The benzofuran analogs, including those with electron-donating substituents at positions mimicking the 5-tert-butyl substitution pattern, showed no appreciable inhibition of COX-1 in vitro, in stark contrast to the reference NSAIDs indomethacin (IC₅₀ ~0.1 µM) and naproxen (IC₅₀ ~1 µM) [1]. This negative activity profile is a critical differentiator: the target compound is not a conventional COX inhibitor, making it unsuitable for anti-inflammatory screening programs that expect COX-mediated efficacy, but potentially valuable for programs seeking to avoid COX-related gastrointestinal and cardiovascular toxicity [2].

Anti-inflammatory COX inhibition Cyclooxygenase assay

Synthetic Accessibility and Purity: Three-Component Condensation Route vs. Traditional Multi-Step Syntheses

A published one-step synthesis of substituted benzofuran-3-ylacetic acids via three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid demonstrates that the target compound can be obtained in quantitative yield under adapted Vilsmeier conditions, characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In comparison, earlier syntheses of benzofuran-3-acetic acids, such as the two-step 4-halomethylcoumarin rearrangement used by Santana et al., gave moderate yields (~50%) and required chromatographic purification [2]. Commercial suppliers currently offer the target compound at ≥98% purity (HPLC, 214 nm), while the dihydro analog is available at 95% purity, indicating easier purification to high homogeneity for the aromatic variant .

Organic synthesis Process chemistry Analytical characterization

Aromatic Core Stability vs. Dihydro Analog: Implications for Long-Term Storage and Assay Reproducibility

Benzofurans with a fully aromatic core are inherently more resistant to oxidative ring-opening than their 2,3-dihydro counterparts, which contain a benzylic ether linkage susceptible to autoxidation at ambient conditions [1]. The target compound is recommended for long-term storage in a cool, dry place without special atmospheric protection, whereas dihydrobenzofuran analogs often require storage under inert atmosphere to prevent gradual oxidation to the corresponding benzofuranone . This differential stability is attributed to the aromatic stabilization energy of the benzofuran ring (~20–25 kcal/mol) versus the dihydro form, which lacks full conjugation [1].

Stability Oxidative degradation Storage conditions

Steric Shielding of the Acetic Acid Side Chain by the 5-tert-Butyl Group: Impact on Metabolic Conjugation

Molecular modeling and analog analysis within the benzofuran-3-acetic acid series indicate that the 5-tert-butyl group provides significant steric shielding to the 3-acetic acid side chain due to its proximity in the folded conformation [1]. This shielding is absent in the unsubstituted parent (CAS 64175-51-5) and is reduced in the 6-methyl analog (CAS 750599-10-1). The steric bulk of the tert-butyl group (van der Waals volume ~78 ų vs. methyl ~22 ų) is predicted to slow Phase II conjugative metabolism (glucuronidation) of the carboxylic acid by approximately 3- to 10-fold based on empirical steric protection models for arylacetic acids [2].

Metabolism Glucuronidation Steric hindrance

Optimal Research & Industrial Application Scenarios for 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- (CAS 610277-18-4)


GPR40/FFA1 Agonist Lead Optimization: Replacing the Dihydrobenzofuran Core with an Aromatic Benzofuran Scaffold

The target compound serves as a direct aromatic isostere for the 2,3-dihydrobenzofuran-3-acetic acid scaffold that underpins TAK-875 (fasiglifam) and related GPR40 agonists [1]. Researchers pursuing next-generation GPR40 modulators can use the target compound to evaluate whether the increased planarity and altered HBA/HBD profile of the fully aromatic core (2 HBA, 0 HBD vs. 3 HBA, 1 HBD for the dihydro scaffold) improves receptor binding affinity or selectivity while maintaining the glucose-dependent insulinotropic efficacy demonstrated by the dihydro series [2].

COX-Independent Anti-inflammatory Screening: Pharmacophore Validation Without Prostaglandin Pathway Interference

Since benzofuran-3-acetic acids with electron-donating substituents were shown to lack significant COX-1 inhibitory activity in human platelet assays (Santana et al., 1999) [1], the target compound is an ideal negative-control scaffold for validating COX-independent anti-inflammatory mechanisms such as NF-κB modulation, inflammasome inhibition, or 5-lipoxygenase pathways. This avoids the confounding COX-mediated effects that complicate interpretation when using indomethacin- or ibuprofen-like benzofuran hybrids.

Building Block for Fragment-Based Drug Discovery Libraries: A Lipophilic, Sterically Shielded Carboxylic Acid Fragment

With a computed LogP of ~3.2 and a sterically shielded acetic acid group, the target compound is well-suited as a fragment for library design targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites, nuclear receptors). Its 232.28 Da molecular weight and aromatic core provide a rigid, low-rotatable-bond scaffold (2 rotatable bonds) that meets fragment library criteria while offering a reactive carboxylic acid handle for amide or ester derivatization [1]. Compared to the unsubstituted fragment (LogP ~1.8), the tert-butyl group extends the accessible LogP range for hydrophobic pocket exploration.

Metabolic Stability Studies: Evaluating Steric Protection of Arylacetic Acid Moieties Against Phase II Conjugation

The 5-tert-butyl group provides a quantifiable steric shield that is predicted to reduce glucuronidation rates 3- to 10-fold relative to unsubstituted arylacetic acids [1]. The target compound can therefore be used as a model substrate in UGT (UDP-glucuronosyltransferase) phenotyping assays to quantify the contribution of steric hindrance to metabolic stability, enabling rational design of longer-half-life carboxylic acid drug candidates.

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